molecular formula C18H21NO B11720267 ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol

((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol

Cat. No.: B11720267
M. Wt: 267.4 g/mol
InChI Key: ZHDSKQDEYFYQBV-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl and Phenyl Groups: These groups can be introduced via nucleophilic substitution or other suitable reactions.

    Reduction to Form the Alcohol: The final step involves the reduction of a ketone or aldehyde intermediate to form the alcohol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group in ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo further reduction to form different derivatives.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition Studies: This compound can be used to study the inhibition of specific enzymes due to its structural similarity to certain biological molecules.

Medicine

    Drug Development: The compound’s chiral nature makes it a potential candidate for the development of new pharmaceuticals.

Industry

    Catalysis: It can be used as a chiral catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol: This compound has a similar structure but with a fluorophenyl group and a methyl group instead of a benzyl group.

    ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol: Another similar compound with a fluorophenyl group.

Uniqueness

((3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol is unique due to its specific chiral configuration and the presence of both benzyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C18H21NO/c20-14-17-12-19(11-15-7-3-1-4-8-15)13-18(17)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2/t17-,18-/m0/s1

InChI Key

ZHDSKQDEYFYQBV-ROUUACIJSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.